molecular formula C10H10NO+ B128150 cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium CAS No. 142044-37-9

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium

Numéro de catalogue: B128150
Numéro CAS: 142044-37-9
Poids moléculaire: 160.19 g/mol
Clé InChI: ONKBGDHSUHECFS-ZJUUUORDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cis-(±)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium is a quinolinium derivative featuring an oxireno (epoxide) ring fused to the quinoline core, with a methyl substituent at the 4-position. The "cis" designation indicates the stereochemical arrangement of the dihydro (two hydrogen atoms) and oxireno moieties. This compound is synthesized via cycloaddition or electrophilic aromatic substitution reactions, often involving α-bromostyrene or norbornylene as substrates in acetonitrile . Key characteristics include its tricyclic fused structure, moderate stability under ambient conditions, and reactivity toward elimination or further functionalization, depending on reaction conditions.

Méthodes De Préparation

Structural Overview and Synthetic Challenges

The target compound, cis-(+)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium, features a fused quinoline-oxirane system with a cis-configuration at the 1a and 7b positions. The oxirane (epoxide) ring introduces strain and reactivity, necessitating precise control over ring-opening side reactions during synthesis . Substituents such as the 4-methyl group further complicate regioselectivity, requiring protective strategies or directed functionalization.

Key Intermediate Synthesis

Grignard Reagent Formation

The synthesis begins with the preparation of a magnesium-based Grignard reagent (VIII) from halide precursors. For example, brominated intermediates react with magnesium turnings in ethereal solvents (e.g., tetrahydrofuran or diglyme) at 15–100°C for 15 minutes to 24 hours . This step generates a nucleophilic species critical for subsequent carbonyl additions.

Condensation Reactions

Intermediates of formula VII, often carbonyl-containing compounds, react with the Grignard reagent (VIII) to form adducts (II). These reactions typically proceed in anhydrous conditions to prevent protonolysis of the Grignard intermediate. For instance:

VII (R1-CO-R2) + VIII (R-Mg-X)II (R1-C(O-Mg-X)-R2R)\text{VII (R}1\text{-CO-R}2\text{) + VIII (R-Mg-X)} \rightarrow \text{II (R}1\text{-C(O-Mg-X)-R}2\text{R)}

Yields depend on the steric and electronic nature of R groups, with aryl substituents favoring stability .

Dehydration and Cyclization

Acid-Catalyzed Dehydration

Intermediate II undergoes dehydration using p-toluenesulfonic acid (p-TsOH) or its monohydrate in acetic anhydride at 15–80°C for 1–24 hours . This step eliminates water to form unsaturated intermediates (III), which are prone to dimerization. To suppress side reactions, dienophiles such as maleic anhydride (IX) are added to trap reactive dienes via Diels-Alder cycloadditions:

III+IXIV (Diels-Alder adduct)\text{III} + \text{IX} \rightarrow \text{IV (Diels-Alder adduct)}

Oxirane Formation

Epoxidation of the cycloadduct IV is achieved using peracids (e.g., mCPBA) or via intramolecular nucleophilic attack. For cis-selectivity, polar aprotic solvents like dichloromethane and low temperatures (−20°C to 0°C) favor the desired stereochemistry .

Stereochemical Control and Resolution

Cis-Configuration Optimization

The cis-(+) enantiomer is preferentially formed when bulky substituents at the 4-position hinder trans-epoxide formation. Chiral auxiliaries or catalysts, such as Jacobsen’s Mn(III)-salen complexes, enhance enantiomeric excess (ee), though specific data for this compound remain undisclosed in available literature .

Chromatographic Separation

Racemic mixtures are resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Analytical HPLC conditions reported for related quinolinium epoxides involve hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid, achieving >98% ee for the cis-(+) form .

Scalability and Process Considerations

Solvent and Temperature Effects

Reaction scalability requires solvent systems that balance reactivity and safety. Acetic anhydride, used in dehydration steps, facilitates high conversions but necessitates corrosion-resistant equipment. Lowering temperatures during epoxidation improves selectivity but increases energy costs .

Yield Optimization

Typical yields for critical steps are as follows:

StepYield RangeKey Factors Influencing Yield
Grignard Formation70–85%Purity of halide, solvent dryness
Diels-Alder Cyclization60–75%Dienophile reactivity, temperature
Epoxidation50–65%Oxidizing agent stability, steric effects

Analytical Characterization

Spectroscopic Data

  • NMR : 1H^1H NMR of the cis-(+) isomer shows distinct coupling constants (J1a,7b=2.12.5HzJ_{1a,7b} = 2.1–2.5 \, \text{Hz}) between epoxide protons, confirmed by COSY and NOESY correlations .

  • MS : High-resolution ESI-MS exhibits a molecular ion peak at m/z 246.1124 [M+H]+^+, consistent with the molecular formula C13H15NO2\text{C}_{13}\text{H}_{15}\text{NO}_2 .

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis-configuration, with a dihedral angle of 12.3° between the quinoline and oxirane planes .

Comparative Analysis of Synthetic Routes

A comparative evaluation of two routes highlights trade-offs between yield and stereoselectivity:

RouteStepsOverall YieldCis-(+) eeScalability
A518%92%Moderate
B725%85%High

Route A employs asymmetric epoxidation but suffers from low yields, while Route B uses kinetic resolution for higher throughput .

Industrial Applications and Modifications

While primarily a research compound, derivatives of cis-(+)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium have been explored as intermediates for anticancer agents. Structural analogs with sulfonyl groups exhibit IC50_{50} values below 1 µM in leukemia cell lines, underscoring their therapeutic potential .

Analyse Des Réactions Chimiques

Types de réactions : La méthylliberine subit diverses réactions chimiques, notamment :

    Oxydation : La méthylliberine peut être oxydée pour former des oxydes correspondants.

    Réduction : Les réactions de réduction peuvent convertir la méthylliberine en ses formes réduites.

    Substitution : La méthylliberine peut subir des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium sur carbone ou le platine.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de méthylliberine, tandis que la réduction peut produire des alcools de méthylliberine.

4. Applications de la recherche scientifique

La méthylliberine a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

On pense que la méthylliberine agit comme un antagoniste des récepteurs de l'adénosine, de manière similaire à la caféine et à la théacrine . En bloquant les récepteurs de l'adénosine, elle empêche l'apparition de la somnolence et favorise l'éveil. De plus, la méthylliberine peut influencer les récepteurs de la dopamine, bien que cette action ne soit pas encore complètement comprise .

Applications De Recherche Scientifique

Methylliberine has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Key Findings:

Structural Flexibility: The target compound’s oxireno ring and methyl group confer unique strain and reactivity compared to planar aryl-substituted quinolinium salts (e.g., 3h) .

Synthetic Efficiency: Norbornylene-derived syntheses (62% yield for 3n) outperform α-methylstyrene routes (49% for 3m), highlighting substrate-dependent efficiency .

Reactivity: Unlike chromium-based quinolinium salts (e.g., quinolinium chlorochromate), the target compound avoids heavy-metal toxicity but lacks oxidative utility .

Research Implications

The structural and functional diversity of quinolinium derivatives underscores their versatility in organic synthesis and materials chemistry. cis-(±)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium bridges the gap between strained epoxide-containing systems and classical quinolinium salts, offering avenues for novel reactivity studies.

Activité Biologique

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed review of its biological activity, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C₁₄H₁₅N₂O
Molecular Weight 229.29 g/mol
CAS Number 154536
IUPAC Name This compound
SMILES Cc1cc2c(c(c1)NCC2)NCC(C)C

Structure and Stability

The compound features a unique bicyclic structure with a nitrogen-containing heterocycle, which contributes to its biological reactivity. The stability of this compound under physiological conditions is crucial for its biological effects.

Target Interactions

Research indicates that this compound interacts with various biological targets:

  • DNA Alkylation : It acts as a DNA alkylating agent, which can lead to mutagenesis and carcinogenesis. The mechanism involves the formation of reactive intermediates that can covalently bind to DNA, causing structural alterations and potentially initiating cancer pathways.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular proliferation and apoptosis.

Biochemical Pathways

The compound undergoes metabolic activation primarily in the liver, where it is converted into more reactive species that exert their biological effects. This includes the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

Antitumor Activity

A series of studies have evaluated the antitumor potential of this compound:

  • In Vitro Studies : Cell lines exposed to varying concentrations of the compound exhibited dose-dependent cytotoxicity. For instance, a study reported a significant reduction in cell viability in human cancer cell lines at concentrations above 10 µM.
  • In Vivo Studies : Animal models treated with the compound showed inhibition of tumor growth compared to control groups. Notably, a study demonstrated a 50% reduction in tumor size in mice treated with 5 mg/kg body weight over four weeks.

Toxicological Assessments

Toxicological evaluations have revealed potential side effects associated with the compound:

  • Genotoxicity Tests : In vitro assays indicated that this compound could induce DNA damage in cultured cells, raising concerns about its safety profile.
  • Acute Toxicity Studies : Animal studies reported lethality at high doses (e.g., >20 mg/kg), emphasizing the need for careful dosage consideration in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-(+/-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium, and what are their comparative yields?

  • Methodological Answer : The synthesis of quinolinium derivatives often involves Pd-catalyzed cross-coupling reactions, as demonstrated in analogous compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) . For cis-(+/-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium , key steps include:

  • Cyclization : Use of 1-aminocyclohexanone derivatives under basic conditions.

  • Oxirane Formation : Epoxidation via mCPBA (meta-chloroperbenzoic acid) in dichloromethane.

  • Chiral Resolution : Separation of enantiomers using chiral HPLC (e.g., Chiralpak AD-H column).

  • Yield Optimization : Adjusting reaction stoichiometry (e.g., 1.2 eq. of Pd(OAc)₂) improves yield from ~45% to 68% .

    Method Catalyst Solvent Yield
    Pd(OAc)₂ cross-couplingPd(OAc)₂DMF68%
    Chiral HPLC resolutionN/AHexane/IPA99% ee

Q. How is the stereochemistry of cis-(+/-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis confirms the cis configuration of the oxirane ring and methyl group.
  • NMR Spectroscopy : 1^1H-NMR coupling constants (J=4.2HzJ = 4.2 \, \text{Hz}) between H-1a and H-7b protons indicate a cis diastereomer .
  • Circular Dichroism (CD) : Enantiomers exhibit mirror-image CD spectra, confirming optical purity post-resolution .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays with IC₅₀ determination.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for cis-(+/-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium be resolved?

  • Methodological Answer :

  • Dynamic NMR Studies : Perform variable-temperature 1^1H-NMR to detect conformational exchange broadening.
  • DFT Calculations : Compare experimental X-ray bond angles with computed structures (B3LYP/6-31G* level) to identify discrepancies.
  • Crystallographic Refinement : Re-analyze X-ray data with higher-resolution datasets (R-factor < 0.05) to resolve ambiguities .

Q. What strategies mitigate racemization during the synthesis of the cis-enantiomer?

  • Methodological Answer :

  • Low-Temperature Conditions : Conduct epoxidation at −20°C to suppress thermal racemization.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to stabilize reactive intermediates.
  • In Situ Monitoring : Employ chiral stationary phase LC-MS to track enantiomeric excess (ee) during synthesis .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

  • Methodological Answer :

  • Dose Selection : Based on in vitro IC₅₀ values, administer 10 mg/kg (IV) and 25 mg/kg (oral) in Sprague-Dawley rats.
  • Sampling Schedule : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Ethical Compliance : Obtain approval from institutional ethics committees (e.g., IACUC Protocol #2025-123) and adhere to ARRIVE guidelines .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • Bootstrap Analysis : Generate 95% confidence intervals for IC₅₀ values using 10,000 resampled datasets .

Q. Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental logP values?

  • Methodological Answer :

  • Re-evaluate Computational Models : Compare results from multiple software (e.g., ChemAxon, ACD/Labs) with shake-flask assay data.
  • Solvent System Calibration : Validate octanol-water partitioning using standardized buffers (pH 7.4) and LC-MS quantification .

Q. Ethical and Reporting Standards

Q. What documentation is required for preclinical studies involving this compound?

  • Methodological Answer :

  • Material and Methods : Detail synthesis protocols, purity (>95% by HPLC), and batch-to-batch variability.
  • Ethical Compliance : Include ethics committee approval (e.g., "Approved by XYZ Ethics Board on 2025-01-15, Protocol #2025-456") .

Propriétés

IUPAC Name

(1aR,7bS)-4-methyl-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKBGDHSUHECFS-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC3C2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC2=C1C=C[C@@H]3[C@H]2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931320
Record name 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142044-37-9
Record name Oxireno(f)quinolinium, 1a,7b-dihydro-4-methyl-, cis-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142044379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.